molecular formula C10H12Br2O B15335410 1,4-Dibromo-2-(tert-butoxy)benzene

1,4-Dibromo-2-(tert-butoxy)benzene

Cat. No.: B15335410
M. Wt: 308.01 g/mol
InChI Key: ALPWJAKICPZHJR-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(tert-butoxy)benzene: is an organic compound with the molecular formula C10H12Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a tert-butoxy group is substituted at the 2 position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-(tert-butoxy)benzene can be synthesized through a multi-step process involving the bromination of 2-(tert-butoxy)benzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2-(tert-butoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

1,4-Dibromo-2-(tert-butoxy)benzene has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Pharmaceutical Research: It can be used in the development of new drugs and therapeutic agents.

    Chemical Biology: It is employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-(tert-butoxy)benzene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atoms act as leaving groups, allowing the compound to undergo substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.

Comparison with Similar Compounds

    1,4-Dibromobenzene: Lacks the tert-butoxy group, making it less reactive in certain substitution reactions.

    2-Bromo-1,4-dimethoxybenzene: Contains methoxy groups instead of a tert-butoxy group, affecting its reactivity and applications.

    1,4-Dibromo-2-methylbenzene: Has a methyl group instead of a tert-butoxy group, influencing its chemical properties and reactivity.

Uniqueness: 1,4-Dibromo-2-(tert-butoxy)benzene is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable intermediate in organic synthesis and material science applications.

Properties

Molecular Formula

C10H12Br2O

Molecular Weight

308.01 g/mol

IUPAC Name

1,4-dibromo-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12Br2O/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,1-3H3

InChI Key

ALPWJAKICPZHJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)Br)Br

Origin of Product

United States

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